2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one
Description
2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one is a brominated aromatic ketone featuring a naphthalene core substituted with a methyl group at the 6-position and a bromoacetyl group at the 1-position. Its molecular formula is C₁₃H₁₁BrO, with a molecular weight of 263.09 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules.
Properties
CAS No. |
62244-81-9 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-bromo-1-(6-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H11BrO/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-7H,8H2,1H3 |
InChI Key |
UYZKBDOVBQHHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone typically involves the bromination of 1-(6-methylnaphthalen-2-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(6-methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the naphthalene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 1-(6-methylnaphthalen-2-yl)ethanol.
Oxidation: 6-methylnaphthalene-2-carboxylic acid
Scientific Research Applications
2-bromo-1-(6-methylnaphthalen-2-yl)ethanone has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material science: Utilized in the preparation of functional materials with specific properties
Mechanism of Action
The mechanism of action of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Structural Analogues on Naphthalene Core
Compounds sharing the naphthalene backbone with varying substituents exhibit distinct physicochemical and reactivity profiles:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) on the naphthalene ring enhance stability and influence reactivity in subsequent reactions. For example, tetramethyltetralin derivatives (e.g., C₁₆H₂₁BrO) exhibit increased molecular weight and hydrophobicity, making them suitable for hydrophobic interactions in drug design .
- Synthetic Routes: Bromination of acetophenone analogs (e.g., using Br₂ in Et₂O or CHCl₃) is a common method . Yields and purity depend on substituent steric and electronic effects.
Heterocyclic Derivatives
Bromoethanones attached to heterocycles, such as indoles or isoxazoles, demonstrate divergent biological activities:
Key Observations :
- Isoxazole derivatives (e.g., C₁₂H₁₀BrNO₂) are employed in synthesizing antimicrobial or anti-inflammatory agents .
Substituted Phenyl Derivatives
Bromoethanones with phenyl substituents are widely used in cross-coupling reactions and material science:
Key Observations :
- Halogenated phenyl derivatives (e.g., 4-bromo, 3-fluoro) are pivotal in synthesizing fluorophores or agrochemicals. Their reactivity in nucleophilic substitutions is influenced by the electron-withdrawing nature of halogens .
Biological Activity
2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one, with the CAS number 62244-81-9, is a brominated ketone derivative of naphthalene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C₁₃H₁₁BrO
- Molecular Weight : 263.13 g/mol
- Structure : The compound features a bromine atom attached to an ethyl group, which is further linked to a methylnaphthalene moiety.
Biological Activity Overview
The biological activity of 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one has been explored primarily through its antimicrobial properties. It exhibits significant activity against various bacterial strains and fungi, making it a candidate for further pharmacological studies.
Antibacterial Activity
Research indicates that 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one demonstrates notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit the growth of several pathogenic bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 | |
| Escherichia coli | 125 | |
| Klebsiella pneumoniae | 15.6 | |
| Bacillus subtilis | 25 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida species. The antifungal efficacy is comparable to established antifungal agents such as fluconazole.
Case Studies
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various brominated naphthalene derivatives, including 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one. Results indicated that the compound had superior activity against MRSA compared to other tested derivatives, highlighting its potential as a therapeutic agent in treating resistant infections .
- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound inhibits key enzymes involved in bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis .
- Synergistic Effects : A recent study explored the synergistic effects of combining this compound with traditional antibiotics, suggesting enhanced efficacy against resistant bacterial strains when used in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
